(2R)-1-methoxypropan-2-amine
Description
Contextualization of Chiral Amines as Indispensable Synthons
Chiral amines are fundamental building blocks in organic synthesis, prized for their ability to introduce stereocenters into molecules with a high degree of control. sigmaaldrich.comthieme-connect.com These compounds serve as versatile synthons, which are structural units within a molecule that can be formed and/or assembled by known or conceivable synthetic operations. The development of new strategies for preparing chiral amines is a significant objective in modern organic synthesis. nih.govduke.edu They are widely used as resolving agents, chiral auxiliaries, and key intermediates in the synthesis of pharmaceuticals and agrochemicals. sigmaaldrich.comwhiterose.ac.uk The presence of a chiral amine can profoundly influence the biological activity of a molecule, making enantiomerically pure amines highly sought after.
The synthesis of chiral primary amines, such as (2R)-1-methoxypropan-2-amine, can be challenging. thieme-connect.com Traditional methods often involve the resolution of racemic mixtures, which is inherently inefficient as it discards half of the material. Consequently, significant research has focused on developing asymmetric methods for their direct synthesis. thieme-connect.comuwindsor.ca These methods include metal-catalyzed enantioselective reductive amination and the use of chiral auxiliaries. thieme-connect.comwikipedia.org The ability to selectively synthesize one enantiomer over the other is crucial for accessing biologically active compounds and for studying the specific roles of different stereoisomers in biological systems. uwindsor.ca
Stereochemical Significance of the (2R) Configuration in Chemical Transformations
The stereochemistry of a molecule dictates the three-dimensional arrangement of its atoms and is of paramount importance in chemical reactions. uou.ac.in In the case of this compound, the "(2R)" designation specifies the absolute configuration at the second carbon atom of the propane (B168953) chain. This specific spatial arrangement is crucial as it determines how the molecule interacts with other chiral molecules, including reagents, catalysts, and biological targets. uou.ac.in
In asymmetric synthesis, the defined stereochemistry of a starting material or a chiral auxiliary directs the formation of new stereocenters in a predictable manner. ethz.chnumberanalytics.com The (2R) configuration of this compound can be used to control the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer or enantiomer. ethz.ch This is a fundamental concept in stereoselective synthesis, where the goal is to produce a single stereoisomer of a product. uwindsor.ca The ability to control stereochemistry is essential in medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological activities.
The interaction between the (2R)-configured amine and other reactants is governed by steric and electronic factors. The methoxy (B1213986) group and the amine group, along with the methyl group at the chiral center, create a specific chiral environment that can influence the approach of reagents, leading to diastereoselective transformations.
Overview of Research Trajectories for this compound and its Derivatives
Research involving this compound and its derivatives has primarily focused on its application as a chiral building block in the synthesis of more complex and often biologically active molecules. Its utility stems from its bifunctional nature, possessing both a primary amine and a methoxy group, which can be involved in various chemical transformations.
One significant area of research has been its use in the synthesis of novel pharmaceutical compounds. For instance, derivatives of this compound have been investigated for their potential as GPR88 agonists. nih.gov Furthermore, it has been incorporated into the structure of compounds with potential anti-cancer and anti-proliferative activities. google.com
Another important research trajectory involves the development of efficient synthetic routes to this compound itself and its enantiomer, (S)-1-methoxypropan-2-amine. Biocatalytic methods, employing enzymes such as amine dehydrogenases, have shown promise in producing these chiral amines with high enantioselectivity. whiterose.ac.uk For example, studies have demonstrated the synthesis of (S)-1-methoxypropan-2-amine with high conversion and enantiomeric excess using native amine dehydrogenases. whiterose.ac.uk While the (S)-enantiomer has shown good accessibility through biocatalysis, similar efficiency for the (R)-form is an area of ongoing research.
The compound and its derivatives have also been utilized in fundamental studies of chemical reactions and molecular interactions. The well-defined stereochemistry of this compound makes it a useful probe for understanding the mechanisms of stereoselective reactions.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C4H11NO lookchem.com |
| Molecular Weight | 89.14 g/mol lookchem.com |
| Boiling Point | 94℃ lookchem.com |
| Flash Point | 9℃ lookchem.com |
| Density | 0.849 g/cm³ lookchem.com |
| pKa | 8.84 ± 0.10 (Predicted) lookchem.com |
| Canonical SMILES | CC(COC)N lookchem.com |
| Isomeric SMILES | CC@HN lookchem.com |
| InChIKey | NXMXETCTWNXSFG-SCSAIBSYSA-N lookchem.com |
Structure
3D Structure
Properties
IUPAC Name |
(2R)-1-methoxypropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(5)3-6-2/h4H,3,5H2,1-2H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMXETCTWNXSFG-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301343094 | |
| Record name | (+)-2-Amino-1-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301343094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propanamine, 1-methoxy-, (2R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
99636-38-1 | |
| Record name | (+)-2-Amino-1-methoxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99636-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanamine, 1-methoxy-, (2R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+)-2-Amino-1-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301343094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(-)-1-methoxy-2-propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Enantiopure 2r 1 Methoxypropan 2 Amine
Enantioselective Synthesis Routes
Enantioselective synthesis aims to directly produce the desired enantiomer, (2R)-1-methoxypropan-2-amine, from a prochiral precursor, thereby maximizing theoretical yield and atom economy. These approaches leverage chiral catalysts or reagents to control the stereochemical outcome of the reaction.
Asymmetric catalytic hydrogenation is a powerful method for the synthesis of chiral amines from prochiral imines, enamines, or related unsaturated nitrogen-containing compounds. nih.gov The process typically involves the use of a transition metal complex, such as rhodium, ruthenium, iridium, or palladium, coordinated to a chiral ligand. researchgate.netdicp.ac.cn For the synthesis of this compound, a suitable precursor would be the imine formed from 1-methoxypropan-2-one.
The general reaction involves the hydrogenation of the C=N double bond under a hydrogen atmosphere, where the chiral catalyst directs the hydrogen addition to one face of the imine, leading to a preponderance of one enantiomer. researchgate.net The efficiency and enantioselectivity of this process are highly dependent on the choice of metal, the structure of the chiral ligand, and the reaction conditions (e.g., solvent, temperature, pressure). dicp.ac.cnnih.gov While specific examples detailing the asymmetric hydrogenation to produce this compound are not extensively documented in the provided results, the methodology is a cornerstone of chiral amine synthesis and is widely applied to analogous structures. nih.gov Iron-based catalysts have also emerged as a more environmentally friendly alternative to traditional ruthenium catalysts for the asymmetric transfer hydrogenation of imines. nih.gov
Table 1: Key Components in Asymmetric Catalytic Hydrogenation for Chiral Amine Synthesis
| Component | Role | Common Examples |
|---|---|---|
| Metal Precursor | The active center for catalysis. | Ruthenium(II), Rhodium(I), Iridium(I), Iron(II) complexes |
| Chiral Ligand | Induces stereoselectivity by creating a chiral environment around the metal center. | BINAP, DuPhos, PHOX, Chiral Diamines |
| Substrate | The prochiral molecule to be reduced. | Imines (e.g., from 1-methoxypropan-2-one), Enamines |
| Hydrogen Source | The reducing agent. | H₂ gas (Asymmetric Hydrogenation), Formic acid/formate (B1220265) (Asymmetric Transfer Hydrogenation) |
| Solvent/Additive | Influences catalyst solubility, activity, and selectivity. | Alcohols (e.g., TFE), Aprotic solvents, Acidic/Basic additives |
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.orgsigmaaldrich.com After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product.
In the context of synthesizing this compound, this strategy would involve:
Reacting a precursor, such as 1-methoxypropan-2-one, with a chiral auxiliary (e.g., a chiral amine like (R)-1-phenylethylamine) to form a chiral imine or enamine.
Performing a diastereoselective reduction of the C=N bond. The steric and electronic properties of the auxiliary block one face of the double bond, forcing the reducing agent to attack from the opposite, less hindered face.
Cleaving the chiral auxiliary from the resulting diastereomerically enriched product to release the free this compound.
Commonly used auxiliaries include those derived from amino alcohols (like pseudoephedrine) and oxazolidinones. nih.gov The success of this method relies on high diastereoselectivity in the reduction step and efficient, non-racemizing conditions for the removal of the auxiliary. wikipedia.org
Biocatalysis has become a prominent and sustainable method for producing enantiopure amines, offering high selectivity under mild reaction conditions. nih.gov Two primary enzymatic routes are particularly relevant for the synthesis of this compound: reductive amination by amine dehydrogenases (AmDHs) and asymmetric synthesis via transaminases (TAs). frontiersin.orgresearchgate.net
Amine Dehydrogenases (AmDHs): These enzymes catalyze the direct asymmetric reductive amination of a ketone precursor. For the synthesis of the (S)-enantiomer, wild-type AmDHs such as MsmeAmDH have been shown to be highly effective in converting 1-methoxypropan-2-one into (S)-1-methoxypropan-2-amine with high conversion (>97%) and excellent enantioselectivity (98.1% ee). frontiersin.org By selecting an AmDH with the opposite stereopreference, the corresponding (R)-enantiomer can be synthesized. This process requires a cofactor, typically NADPH, which is regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase (GDH). frontiersin.org
Transaminases (TAs): Transaminases, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, catalyze the transfer of an amino group from an amine donor to a ketone acceptor. nih.gov This method has been developed into a high-productivity biocatalytic process for the synthesis of (S)-1-methoxypropan-2-amine from methoxyacetone, using isopropylamine (B41738) as the amine donor. chimia.chresearchgate.net The reaction equilibrium can be shifted towards the product by using a high concentration of the amine donor or by removing the ketone byproduct (acetone in this case). nih.govgoogle.com To synthesize the (R)-enantiomer, an R-selective transaminase would be employed.
Table 2: Comparison of Biocatalytic Routes to 1-Methoxypropan-2-amine
| Enzyme Type | Substrate | Co-substrate / Amine Donor | Key Advantages | Reported Enantiomeric Excess (for (S)-isomer) |
|---|---|---|---|---|
| Amine Dehydrogenase (AmDH) | 1-Methoxypropan-2-one | Ammonia (B1221849), NADPH (with regeneration system) | Direct amination, high atom economy, high enantioselectivity. frontiersin.org | 98.1% - 98.6% frontiersin.orgresearchgate.net |
| Transaminase (TA) | 1-Methoxypropan-2-one | Isopropylamine chimia.chgoogle.com | High productivity, avoids gaseous ammonia, well-established for industrial scale. researchgate.net | >99% chimia.chresearchgate.net |
Deracemization is a process that converts a racemic mixture into a single, pure enantiomer, allowing for a theoretical yield of 100%. nih.gov Dynamic kinetic resolution (DKR) is a powerful deracemization strategy that combines an irreversible kinetic resolution with an in-situ racemization of the less reactive enantiomer. princeton.eduprinceton.edu
For 1-methoxypropan-2-amine, a DKR process can be designed using a dual-catalyst system:
Enzymatic Kinetic Resolution: A lipase (B570770), such as Candida antarctica Lipase B (CaLB), is used to selectively acylate one enantiomer of the racemic amine. For instance, the (S)-amine could be acylated to form an amide, leaving the desired (R)-amine unreacted. researchgate.net
In-situ Racemization: A metal catalyst, such as a palladium nanocatalyst, simultaneously racemizes the unreacted (R)-amine back into the racemic mixture. organic-chemistry.org
This concurrent process continuously feeds the reactive (S)-enantiomer into the enzymatic acylation step, ultimately transforming the entire racemic starting material into a single enantiomer of the acylated product, which can then be deprotected to yield the desired chiral amine. organic-chemistry.org The efficiency of a DKR is contingent on the compatibility of the two catalysts and reaction conditions, ensuring that the racemization rate is equal to or faster than the resolution rate. princeton.edu
Classical Synthetic Approaches and Challenges in Stereocontrol
Classical approaches to obtaining enantiopure this compound typically involve the synthesis of the racemic amine followed by resolution. The racemic compound can be synthesized by reacting 1-methoxy-2-propanol (B31579) with ammonia over a catalyst. smolecule.comgoogle.com
The primary challenge in this approach is the separation of the enantiomers. This is traditionally achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. The resulting diastereomers exhibit different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the desired enantiomer is recovered by treating the isolated diastereomeric salt with a base.
The main drawbacks of this method are:
Yield Limitation: The maximum theoretical yield for the desired enantiomer is only 50% of the starting racemic material.
Process Intensive: It often requires multiple tedious and solvent-intensive crystallization steps to achieve high optical purity.
Resolving Agent: The chiral resolving agent must be readily available in high purity and is often expensive.
Optimization of Reaction Conditions for Scalable Synthesis
Scaling up the synthesis of enantiopure this compound requires careful optimization of reaction conditions to maximize productivity, yield, and purity while ensuring economic viability. Biocatalytic routes have demonstrated significant potential for large-scale production. researchgate.net
For the synthesis of (S)-1-methoxypropan-2-amine using an amine dehydrogenase (MsmeAmDH), semi-preparative scale-up experiments have been successfully conducted. frontiersin.orgresearchgate.net Key parameters that were optimized include substrate concentration, enzyme loading, and reaction time. For instance, a 7.5 mmol scale reaction was performed at a substrate concentration of 150 mM with 0.5 mg/mL of enzyme, achieving 88.3% conversion and 98.6% enantiomeric excess over 48 hours. researchgate.net
Similarly, an industrial process developed by Celgro using a transaminase achieved a high-productivity synthesis of the (S)-enantiomer. chimia.chresearchgate.net By optimizing parameters such as temperature, pH, and substrate/donor concentrations, and by applying a vacuum to remove the acetone byproduct, the process was able to produce a final product concentration of 2 M (18 wt%) with over 99% ee and 97% conversion in just 7 hours. chimia.chresearchgate.net These examples highlight that controlling reaction conditions is crucial for overcoming kinetic, stability, and thermodynamic limitations to achieve an efficient and scalable synthesis. researchgate.net
Table 3: Optimized Parameters for Scalable Biocatalytic Synthesis of 1-Methoxypropan-2-amine
| Parameter | Amine Dehydrogenase (Semi-preparative) researchgate.net | Transaminase (Industrial Process) chimia.chresearchgate.net |
|---|---|---|
| Scale | 7.5 mmol | Industrial |
| Substrate Concentration | 150 mM | High (leading to 2M product) |
| Enzyme Loading | 0.5 mg/mL | Optimized for high productivity |
| Temperature | 30°C | 50°C |
| Reaction Time | 48 hours | 7 hours |
| Conversion | 88.3% | 97% |
| Enantiomeric Excess (ee) | 98.6% | >99% |
| Key Optimization Strategy | Controlled reaction conditions at a larger scale. | In-situ product formation and byproduct removal via vacuum. |
Sustainable and Green Chemistry Approaches in this compound Production
The development of environmentally benign and efficient methods for the synthesis of chiral amines is a cornerstone of green chemistry. nih.gov For this compound, biocatalysis and asymmetric hydrogenation have emerged as prominent sustainable strategies, offering high enantioselectivity and milder reaction conditions compared to traditional chemical routes. nih.govnih.gov
Biocatalytic Approaches:
Enzymatic synthesis represents a powerful tool for the production of enantiomerically pure amines. nih.gov Two main classes of enzymes, transaminases (TAs) and amine dehydrogenases (AmDHs), have been successfully employed for the synthesis of the (S)-enantiomer, which can be conceptually applied to the (R)-enantiomer with appropriate enzyme selection or substrate engineering.
Transaminases (TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a ketone substrate. For the synthesis of this compound, a suitable ω-transaminase can be used to convert 1-methoxy-2-propanone to the desired chiral amine with high enantiomeric excess. A key challenge in transaminase-catalyzed reactions is shifting the reaction equilibrium towards the product side. This is often achieved by using a large excess of the amine donor or by removing the ketone byproduct. wiley.com Protein engineering has been instrumental in developing robust transaminases with improved activity, stability, and substrate scope for industrial applications. nih.govnih.gov
Amine Dehydrogenases (AmDHs): AmDHs offer a direct and atom-economical route to chiral amines through the reductive amination of a ketone. hims-biocat.eu This reaction utilizes ammonia as the amine source and a nicotinamide (B372718) adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH) cofactor as the hydride source. The primary byproduct is water, making this a particularly green method. nih.gov Wild-type and engineered AmDHs have demonstrated high conversion and enantioselectivity in the synthesis of short-chain chiral amines. hims-biocat.eu
Interactive Data Table: Comparison of Biocatalytic Approaches for Chiral Amine Synthesis
| Enzyme Type | Substrate | Amine Donor | Key Advantages | Challenges |
| Transaminase (TA) | 1-Methoxy-2-propanone | Isopropylamine, Alanine | High enantioselectivity, well-established technology | Equilibrium limitations, byproduct removal |
| Amine Dehydrogenase (AmDH) | 1-Methoxy-2-propanone | Ammonia | High atom economy, water as the only byproduct | Cofactor regeneration, enzyme stability |
Asymmetric Hydrogenation:
Transition metal-catalyzed asymmetric hydrogenation of imines or enamines provides a powerful alternative to biocatalysis for the synthesis of chiral amines. nih.govacs.org This method boasts high atom economy and can achieve excellent enantioselectivity through the use of chiral ligands. acs.org For the synthesis of this compound, a precursor imine can be hydrogenated using a chiral iridium or rhodium catalyst. While highly efficient, the reliance on precious and potentially toxic metal catalysts can be a drawback from a green chemistry perspective. rsc.org However, ongoing research focuses on developing catalysts based on more abundant and less toxic metals. rsc.org
Considerations for Industrial-Scale Synthesis from an Academic Perspective
The transition from a laboratory-scale synthesis to an industrial process involves overcoming numerous challenges to ensure economic viability, scalability, and sustainability. From an academic standpoint, several key factors must be considered for the large-scale production of this compound, particularly when employing green chemistry approaches.
Catalyst Stability and Reusability:
For both biocatalytic methods and asymmetric hydrogenation, the stability and reusability of the catalyst are paramount for a cost-effective process.
Enzyme Immobilization: To enhance stability and facilitate reuse, enzymes can be immobilized on solid supports. nih.govmdpi.com Immobilization can improve tolerance to process conditions such as temperature and pH and simplifies the separation of the catalyst from the reaction mixture. researchgate.netresearchgate.net The choice of immobilization technique and support material is crucial to maintain high catalytic activity. mdpi.com
Cofactor Regeneration: In processes utilizing AmDHs, the cost of the nicotinamide cofactor necessitates an efficient in-situ regeneration system. hims-biocat.eu This is typically achieved by coupling the primary reaction with a secondary dehydrogenase that recycles the cofactor, such as glucose dehydrogenase or formate dehydrogenase.
Reactor Design and Process Intensification:
The choice of reactor configuration is critical for optimizing productivity and efficiency on an industrial scale.
Batch vs. Continuous Flow: While batch reactors are common in the pharmaceutical industry, continuous flow processes offer several advantages, including better process control, higher space-time yields, and easier integration of reaction and separation steps. mdpi.com For enzymatic reactions, packed-bed reactors with immobilized enzymes are a promising option for continuous production. nih.gov
Downstream Processing and Product Isolation:
Separation Challenges: this compound is a water-soluble, low-molecular-weight amine, which can make its separation from aqueous reaction media challenging. rsc.org Traditional extraction methods may not be efficient, and distillation can be energy-intensive.
Integrated Processes: To address these challenges, integrated reaction and separation strategies are being explored. For instance, in-situ product removal can be employed to shift the equilibrium of transaminase reactions and simplify downstream processing. wiley.com Continuous liquid-liquid extraction and crystallization are also being investigated as part of integrated flow processes. rsc.org
Techno-Economic Analysis:
A thorough techno-economic analysis is essential to evaluate the commercial feasibility of a synthetic route. From an academic perspective, this involves assessing not only the direct costs of raw materials and energy but also the environmental impact and long-term sustainability of the process. arxiv.orgdiva-portal.orgbohrium.com Biocatalytic routes, despite potentially higher initial investment in enzyme development and production, can be economically competitive with traditional chemical methods due to milder reaction conditions, fewer side products, and reduced waste generation. nih.gov
Interactive Data Table: Key Considerations for Industrial Scale-Up
| Consideration | Biocatalysis (TAs and AmDHs) | Asymmetric Hydrogenation |
| Catalyst | Enzymes (Transaminases, Amine Dehydrogenases) | Transition metal complexes (e.g., Iridium, Rhodium) |
| Key Challenges | Enzyme stability, cofactor regeneration (for AmDHs), equilibrium limitations (for TAs) | Catalyst cost and toxicity, ligand synthesis, sensitivity to impurities |
| Process Optimization | Enzyme immobilization, continuous flow reactors, in-situ product removal | Catalyst loading optimization, high-pressure reactors, ligand screening |
| Downstream Processing | Separation from aqueous media, removal of byproducts and residual substrates | Removal of metal catalyst, separation from solvents and ligands |
| Economic Drivers | Enzyme cost and reusability, cofactor regeneration efficiency, space-time yield | Catalyst cost and turnover number, ligand cost, process efficiency |
Lack of Specific Research Data on this compound in Advanced Asymmetric Catalysis
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data and published studies concerning the direct application of This compound as a primary component in the design of chiral ligands for metal-mediated asymmetric reactions or as a foundational scaffold for chiral organocatalysts, as outlined in the requested article structure.
While This compound is recognized as a valuable chiral building block, or synthon, in organic synthesis due to its defined stereochemistry, its specific roles in the advanced catalytic applications detailed in the proposed outline are not substantially documented in existing research. The available information focuses on its general properties as a chiral amine and its synthesis, rather than its use in creating the sophisticated catalytic systems requested.
The outlined topics, such as the design principles of its derived ligands, its use in catalytic enantioselective hydrogenation, applications in C-C and C-X bond formation, and its role in organocatalysis, require concrete examples and detailed research findings that are not present in the current body of scientific literature based on the conducted searches. General principles of asymmetric catalysis and examples of other chiral amines in these roles are abundant, but information strictly pertaining to This compound is absent.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation.
Applications of 2r 1 Methoxypropan 2 Amine in Asymmetric Catalysis
As Chiral Organocatalysts and Their Derivatives
Application in Enantioselective Aldol (B89426), Michael, and Mannich Reactions
While direct catalytic use of neat (2R)-1-methoxypropan-2-amine is not extensively documented in mainstream literature for these specific transformations, its structural motif is integral to the design of more complex organocatalysts. Chiral amines are fundamental to many organocatalytic aldol, Michael, and Mannich reactions, often functioning through enamine or iminium ion intermediates.
For instance, derivatives of similar chiral amines have been successfully employed as organocatalysts. Proline and its derivatives are well-known to catalyze enantioselective aldol and Mannich reactions. wikipedia.org The catalytic cycle often involves the formation of a chiral enamine from the ketone or aldehyde donor and the amine catalyst. This enamine then reacts with the acceptor molecule, with the chiral catalyst directing the stereochemical outcome of the carbon-carbon bond formation.
In the context of the Michael addition , chiral amine catalysts, often used in conjunction with a co-catalyst, can activate α,β-unsaturated compounds towards nucleophilic attack. The stereoselectivity is imparted by the chiral environment created by the catalyst. While specific data for catalysts derived directly from this compound in these reactions is sparse in readily available literature, the principles of organocatalysis suggest its potential as a scaffold for such catalysts.
Similarly, in the Mannich reaction , a chiral amine catalyst can facilitate the enantioselective addition of an enolizable carbonyl compound to an imine. The catalyst's stereochemistry dictates the facial selectivity of the approach of the nucleophile to the electrophile, leading to the preferential formation of one enantiomeric product.
Utility in Other Stereoselective Organocatalytic Transformations
Beyond the classical Aldol, Michael, and Mannich reactions, the structural backbone of this compound is relevant to a broader range of stereoselective organocatalytic transformations. Chiral amines and their derivatives have been investigated as catalysts in a variety of reactions, including but not limited to, α-functionalization of carbonyl compounds, cycloadditions, and reductions. The presence of both a stereocenter and a coordinating methoxy (B1213986) group in this compound makes it an interesting candidate for the development of bifunctional catalysts, where one part of the catalyst binds to one reactant and another part activates the other, all within a well-defined chiral pocket.
As Chiral Auxiliaries in Stoichiometric Asymmetric Synthesis
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.
Diastereoselective Induction via this compound Auxiliaries
When this compound is used as a chiral auxiliary, it is typically attached to a prochiral substrate molecule. The inherent chirality of the auxiliary then directs the approach of a reagent to one of the two faces of the substrate, leading to the formation of one diastereomer in excess. The steric and electronic properties of the methoxypropyl group play a crucial role in biasing the direction of bond formation.
For example, attachment of the auxiliary to a carboxylic acid to form an amide, followed by enolate formation and reaction with an electrophile, would be expected to proceed with a high degree of diastereoselectivity. The preferred conformation of the enolate is influenced by the chiral auxiliary, which blocks one face from the incoming electrophile.
| Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| N.A. | N.A. | N.A. | N.A. |
| N.A. | N.A. | N.A. | N.A. |
| No specific data found in the searched literature for this compound. |
Mechanistic Insights into 2r 1 Methoxypropan 2 Amine Reactivity and Selectivity
Elucidation of Reaction Mechanisms in Catalytic Cycles Involving (2R)-1-Methoxypropan-2-amine
Direct and detailed studies elucidating the role of this compound within specific catalytic cycles are not widely reported. Chiral amines are frequently employed as ligands for metal catalysts or as organocatalysts themselves. In a hypothetical scenario where this compound or its derivatives act as a chiral ligand, the catalytic cycle would likely involve the coordination of the amine to a metal center. The stereochemical environment created by the (R)-configuration of the ligand would then influence the binding of reactants and the subsequent bond-forming steps, leading to an enantiomerically enriched product. The methoxy (B1213986) group could also play a secondary coordinating role, potentially leading to a more rigid and predictable transition state.
Stereochemical Models for Explaining Enantioselectivity
In the absence of specific stereochemical models developed directly for reactions involving this compound, we can extrapolate from general models used for other chiral amines in asymmetric synthesis. When used as a chiral auxiliary, for instance, in an alkylation reaction, the this compound moiety would be covalently attached to the substrate. The resulting diastereomeric intermediate would adopt a preferred conformation to minimize steric interactions.
A plausible model would involve the bulky methoxymethyl group and the methyl group at the stereocenter effectively shielding one face of the molecule. Attack of a reagent would then preferentially occur from the less hindered face, leading to the formation of a new stereocenter with a predictable configuration. The methoxy group, through its potential to engage in non-covalent interactions, could further rigidify the transition state, enhancing the diastereoselectivity.
Role of Hydrogen Bonding and Other Non-Covalent Interactions
The amine group of this compound is capable of acting as a hydrogen bond donor, while the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. These non-covalent interactions can play a crucial role in the organization of the transition state assembly. For example, in an organocatalyzed reaction, the amine group could activate a substrate through hydrogen bonding, while the chiral backbone directs the approach of a second reactant.
The methoxy group's oxygen could also interact with acidic protons on other reactants or catalysts, further influencing the geometry and stability of the transition state. Computational studies on related systems have shown that such non-covalent interactions are critical for achieving high levels of enantioselectivity. nih.gov
Kinetic Isotope Effects and Other Mechanistic Probes
There is no specific information available in the searched literature regarding the use of kinetic isotope effects (KIEs) to probe the reaction mechanisms of this compound. In principle, KIE studies could provide valuable insights. For instance, deuteration of the N-H protons could reveal their involvement in proton transfer steps within a catalytic cycle. Similarly, isotopic labeling of the methyl or methoxy groups could help to elucidate the steric and electronic effects of these groups on the rate-determining step of a reaction.
Investigation of Intermediate Structures and Transition State Geometries
A computational study of a reaction where this compound is used as a chiral auxiliary or ligand would involve mapping the potential energy surface of the reaction. This would allow for the identification of the lowest energy transition states leading to the major and minor stereoisomers. Analysis of these transition state geometries would reveal the key steric and electronic interactions responsible for the observed stereoselectivity. For example, such a study could quantify the energetic penalty of steric clashes or the stabilizing effect of hydrogen bonds, providing a detailed, quantitative model of stereochemical induction. nih.gov
Derivatization and Functionalization of 2r 1 Methoxypropan 2 Amine
Synthesis of Novel N-Substituted and O-Substituted Derivatives
The primary amine and methoxy (B1213986) ether functionalities of (2R)-1-methoxypropan-2-amine offer two key sites for synthetic modification, enabling the creation of a diverse library of derivatives.
N-Substituted Derivatives: The nucleophilic primary amine readily undergoes a variety of transformations to yield N-substituted derivatives. These include N-acylation, N-alkylation, and the formation of ureas, thioureas, and sulfonamides.
N-Acylation: Reaction with acyl chlorides or anhydrides provides N-acyl derivatives. This functionalization is crucial for the creation of chiral auxiliaries, where the amide linkage directs the stereochemical outcome of subsequent reactions.
N-Alkylation: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides, leads to the formation of secondary and tertiary amines. These derivatives are often explored as chiral ligands for metal-catalyzed reactions.
Ureas and Thioureas: Treatment with isocyanates or isothiocyanates affords the corresponding ureas and thioureas. nih.govnih.gov Chiral thioureas, in particular, have gained prominence as powerful hydrogen-bond donors in organocatalysis. nih.govnih.govresearchgate.netsemanticscholar.org The synthesis of these derivatives from this compound allows for the introduction of its specific chiral environment into these catalyst scaffolds. nih.govnih.gov
Sulfonamides: Reaction with sulfonyl chlorides yields N-sulfonyl derivatives. These compounds can serve as chiral auxiliaries or as intermediates in the synthesis of more complex molecules.
O-Substituted Derivatives: While the N-terminus is more readily functionalized, the methoxy group can also be modified, typically after O-demethylation.
O-Demethylation: Cleavage of the methyl ether, often using strong acids like hydrobromic acid or Lewis acids such as boron tribromide, exposes the primary alcohol. chem-station.com This transformation converts the chiral amine into a chiral amino alcohol, a versatile synthon for further derivatization.
Derivatization of the Hydroxyl Group: The resulting (2R)-1-aminopropan-2-ol can be further functionalized at the hydroxyl group through esterification, etherification, or conversion to other functional groups, expanding the range of accessible chiral building blocks.
A selection of synthesized derivatives is presented in the table below.
| Derivative Type | Reagents and Conditions | Resulting Functional Group |
| N-Acyl | Acyl chloride, base | Amide |
| N-Alkyl | Aldehyde/Ketone, reducing agent | Secondary/Tertiary Amine |
| N-Urea | Isocyanate | Urea |
| N-Thiourea | Isothiocyanate | Thiourea (B124793) |
| N-Sulfonyl | Sulfonyl chloride, base | Sulfonamide |
| O-Acyl (post-demethylation) | Acyl chloride, base | Ester |
| O-Alkyl (post-demethylation) | Alkyl halide, base | Ether |
Impact of Functionalization on Chiral Recognition and Catalytic Activity
The strategic functionalization of this compound has a profound impact on its ability to participate in chiral recognition events and to act as a component of catalytic systems. The nature of the substituent dictates the steric and electronic properties of the resulting molecule, which in turn governs its interactions with other chiral molecules.
The introduction of specific functional groups, particularly those capable of forming hydrogen bonds or coordinating to metal centers, is key to developing effective chiral selectors and ligands. nih.gov For instance, the incorporation of this compound into thiourea scaffolds creates chiral organocatalysts where the stereocenter influences the spatial arrangement of the hydrogen-bond donating moiety, leading to enantioselective transformations. nih.govnih.govsemanticscholar.org
In the realm of metal-catalyzed asymmetric synthesis, ligands derived from this compound can create a well-defined chiral pocket around the metal center. The steric bulk and electronic nature of the N- and O-substituents can be fine-tuned to optimize both the reactivity and the enantioselectivity of the catalyst for a specific transformation. For example, the synthesis of chiral phosphoramidite (B1245037) ligands from chiral amines is a well-established strategy for creating effective ligands for a variety of asymmetric reactions, including hydrogenations and conjugate additions.
The table below summarizes the influence of different functional groups on the potential applications of the derivatives.
| Functional Group | Potential Impact | Application Area |
| Amide | Steric hindrance, hydrogen bonding | Chiral Auxiliaries |
| Secondary/Tertiary Amine | Coordination to metals, basicity | Chiral Ligands, Organocatalysts |
| Urea/Thiourea | Hydrogen bonding | Organocatalysts, Chiral Recognition |
| Sulfonamide | Steric and electronic tuning | Chiral Auxiliaries, Ligands |
| Hydroxyl (from O-demethylation) | Hydrogen bonding, coordination | Chiral Ligands, Chiral Synthons |
Design of Multifunctional Chiral Scaffolds Based on this compound
The bifunctional nature of this compound makes it an excellent starting point for the design of multifunctional chiral scaffolds. These scaffolds can incorporate multiple recognition sites or catalytic functionalities, leading to more sophisticated applications in asymmetric synthesis and molecular recognition.
By combining N- and O-functionalization, it is possible to create molecules with orthogonal reactivity or with cooperative functionalities. For example, after O-demethylation to the corresponding amino alcohol, the amine and hydroxyl groups can be selectively protected and derivatized to introduce different functional moieties. This allows for the construction of chiral ligands that can bind to a metal center through two distinct points of attachment, forming a rigid chelate structure that can enhance enantiocontrol.
Application of Derivatives as Building Blocks in the Synthesis of Complex Molecules
Derivatives of this compound serve as valuable chiral building blocks in the total synthesis of complex, biologically active molecules, including pharmaceuticals and agrochemicals. The ability to introduce a defined stereocenter early in a synthetic sequence is a cornerstone of modern organic synthesis.
The use of N-acylated derivatives as chiral auxiliaries allows for the diastereoselective formation of new stereocenters adjacent to the carbonyl group. Subsequent cleavage of the auxiliary provides the desired enantiomerically enriched product.
Furthermore, the functionalized derivatives of this compound can be incorporated as integral parts of the final target molecule. For instance, the chiral 1-methoxypropan-2-amino moiety is found in the structure of some agrochemicals. The development of efficient synthetic routes to these derivatives is therefore of significant industrial importance.
The enantiomer, (S)-1-methoxypropan-2-amine, is a key intermediate in the synthesis of the herbicide S-metolachlor. Biocatalytic methods, such as transamination reactions, have been developed for the large-scale production of the (S)-enantiomer, highlighting the industrial relevance of this chiral amine scaffold. Similar enzymatic approaches are being explored for the synthesis of the (R)-enantiomer.
Computational and Theoretical Studies of 2r 1 Methoxypropan 2 Amine
Conformational Analysis and Energy Landscapes of (2R)-1-Methoxypropan-2-amine
The biological and chemical activity of this compound is intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of its single bonds. For this compound, key rotatable bonds include the C1-C2, C2-N, and C1-O bonds.
Computational methods, such as molecular mechanics and quantum chemical calculations (e.g., Density Functional Theory, DFT), are employed to map the potential energy surface of the molecule. This process involves systematically rotating the bonds and calculating the energy of the resulting geometries to identify stable conformers (local minima) and the energy barriers for their interconversion (saddle points).
The energy landscape is influenced by a variety of intramolecular interactions:
Steric Hindrance: Repulsive interactions between the methyl, methoxy (B1213986), and amine groups dictate the preferred rotational angles.
Intramolecular Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, and the oxygen of the methoxy group can act as an acceptor. The possibility of an intramolecular hydrogen bond can significantly stabilize certain conformations.
Gauche Effects: Interactions between adjacent substituents can lead to certain staggered conformations being favored.
The results of a conformational analysis are typically presented in a table listing the stable conformers and their relative energies. Lower energy values indicate more stable and thus more populated conformations under thermal equilibrium.
Table 1: Illustrative Conformational Analysis Data for this compound This table presents hypothetical data to illustrate the typical output of a conformational analysis study.
| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
|---|---|---|---|
| 1 (Global Minimum) | O-C1-C2-N ≈ 60° | 0.00 | Potential intramolecular H-bond (N-H···O) |
| 2 | O-C1-C2-N ≈ 180° | 1.25 | Anti-periplanar arrangement, minimal steric clash |
| 3 | O-C1-C2-N ≈ -60° | 2.10 | Gauche interaction between methoxy and amine |
Electronic Structure Calculations and Reactivity Predictions
Electronic structure calculations provide fundamental insights into how this compound will behave in chemical reactions. Methods like DFT are used to solve the Schrödinger equation approximately for the molecule, yielding information about electron distribution and orbital energies.
Key properties derived from these calculations include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), centered on the nitrogen's lone pair. The LUMO's energy indicates its ability to accept electrons (electrophilicity).
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, it would show a negative potential (red) around the nitrogen and oxygen atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the amine hydrogens.
Atomic Charges: Calculating the partial charges on each atom helps to identify nucleophilic (e.g., nitrogen) and electrophilic sites.
These computational descriptors allow for the prediction of how the molecule will interact with other reagents. The amine group is the primary site of basicity and nucleophilicity. utexas.edu The chiral center, with its specific (R)-configuration, creates a distinct electronic and steric environment that influences how reagents approach the molecule, forming the basis for its use in asymmetric synthesis.
Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations This table presents hypothetical data to illustrate typical outputs from electronic structure calculations.
| Property | Calculated Value | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -9.5 eV | Indicates nucleophilicity, centered on the N lone pair |
| LUMO Energy | +2.1 eV | Indicates susceptibility to strong electrophiles |
| Dipole Moment | 1.5 D | Reflects overall molecular polarity |
| Partial Charge on N | -0.85 e | Confirms the nucleophilic character of the amine |
Quantum Chemical Modeling of Transition States in Stereoselective Processes
This compound is valuable as a chiral building block or auxiliary in stereoselective synthesis. Quantum chemical modeling is essential for understanding and predicting the stereochemical outcome of reactions involving this compound.
This modeling focuses on locating and characterizing the transition state (TS) structures for the formation of different possible stereoisomers. The stereoselectivity of a reaction is determined by the difference in the activation energies (ΔG‡) of the competing diastereomeric transition states. A lower activation energy for one pathway means that the corresponding product will be formed faster and will be the major product.
For example, if this compound is used to direct the addition of a nucleophile to a prochiral center, two main diastereomeric transition states are possible. Computational chemists would model both TS structures, optimizing their geometries and calculating their energies. Analysis of these structures reveals the specific non-covalent interactions (e.g., steric repulsion, hydrogen bonding) that stabilize one transition state over the other, providing a molecular-level explanation for the observed enantioselectivity. acs.org
Rational Design of this compound-Based Catalysts and Ligands
The bifunctional nature of this compound, containing both a coordinating amine group and an ether oxygen, makes it an attractive scaffold for designing chiral ligands for asymmetric catalysis. Computational chemistry plays a pivotal role in the in silico design of such ligands and their corresponding metal catalysts. mdpi.comresearchgate.net
The rational design process typically involves:
Scaffold Modification: Starting with the this compound backbone, chemists can computationally introduce various substituents to modify its steric and electronic properties.
Complex Modeling: The modified ligand is then modeled with a metal center (e.g., Rhodium, Palladium) to form a catalyst.
Mechanism Simulation: The complete catalytic cycle for a target reaction is simulated. This involves modeling the binding of substrates to the catalyst, locating the key stereochemistry-determining transition state, and modeling the product release.
Performance Prediction: By calculating the energy barriers throughout the catalytic cycle, researchers can predict the catalyst's efficiency and enantioselectivity.
This computational pre-screening allows for the prioritization of the most promising catalyst candidates for experimental synthesis, saving significant time and resources.
Prediction of Chiral Recognition Phenomena and Enantioselectivity
Chiral recognition is the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound. Computational modeling is a powerful tool for predicting and understanding these phenomena at the molecular level. mdpi.com
To predict how this compound might recognize another chiral molecule, computational studies would model the formation of diastereomeric complexes between them. For instance, the interaction of this compound with the R- and S-enantiomers of a chiral acid would be simulated.
The process involves:
Docking and Conformational Search: Finding the most stable binding poses for both diastereomeric pairs ((2R, R) and (2R, S)).
Energy Calculation: Calculating the binding energies for these complexes. A significant difference in binding energy indicates that one complex is more stable than the other, which is the basis for chiral recognition.
Interaction Analysis: Analyzing the non-covalent interactions (hydrogen bonds, van der Waals forces, electrostatic interactions) that are responsible for the differential stability. nih.govresearchgate.net
These predictions are crucial for applications such as developing chiral resolving agents or understanding the interactions of chiral molecules in biological systems.
Advanced Analytical Methodologies for 2r 1 Methoxypropan 2 Amine Research
Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, Vibrational Circular Dichroism)
Spectroscopic methods are indispensable for confirming the molecular structure and stereochemistry of (2R)-1-methoxypropan-2-amine. Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD) offer detailed information about the connectivity of atoms and their spatial arrangement. intertek.comjchps.com
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms within a molecule. mmu.ac.uk For chiral molecules like this compound, standard 1D NMR (¹H and ¹³C) confirms the basic structure, but advanced techniques are required to differentiate between enantiomers. ipb.pt Enantiomers produce identical NMR spectra under achiral conditions. However, in a chiral environment, they can be distinguished.
This is often achieved by using:
Chiral Derivatizing Agents (CDAs): The amine can be reacted with a chiral agent, such as Mosher's acid ((R)-α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomers. These diastereomers have different physical properties and will produce distinct signals in the NMR spectrum, allowing for the determination of enantiomeric excess.
Chiral Shift Reagents (CSRs): Lanthanide-based chiral shift reagents, like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be added to the sample. These reagents form temporary diastereomeric complexes with the amine, inducing chemical shift differences between the signals of the (R) and (S) enantiomers.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to confirm the connectivity between protons and carbons, ensuring an unambiguous structural assignment.
Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₃ (on C2) | ~1.1 | Doublet | ~6.5 |
| -NH₂ | ~1.5 | Singlet (broad) | - |
| -CH- (C2) | ~2.9 | Multiplet | ~6.5 |
| -CH₂- (C1) | ~3.3 | Multiplet | - |
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. bruker.com As a chiroptical technique, it is exceptionally sensitive to the three-dimensional structure of a molecule, making it a powerful tool for determining the absolute configuration of chiral molecules like this compound without the need for crystallization. nih.govchemrxiv.org
The experimental VCD spectrum is compared to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov VCD is particularly useful for analyzing molecules in solution, providing insight into their conformational properties. bruker.com The technique can distinguish between enantiomers, which will produce mirror-image VCD spectra. rsc.org
Chromatographic Methods for Enantiomeric Purity Determination (e.g., Chiral Gas Chromatography, Chiral High-Performance Liquid Chromatography)
Chromatographic techniques are essential for separating enantiomers and quantifying the enantiomeric purity of this compound. mdpi.com
Chiral Gas Chromatography (GC)
Chiral GC is a highly effective method for separating volatile chiral compounds. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP). gcms.cz For amines, derivatization is often necessary to improve volatility and interaction with the CSP. nih.gov For instance, this compound can be derivatized with trifluoroacetic anhydride. wiley.com
The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. Cyclodextrin-based CSPs are commonly used for the enantioseparation of amines. gcms.czwiley.com The enantiomeric excess (% ee) can be determined with high accuracy by integrating the peak areas of the two enantiomers. google.com
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used technique for the separation of enantiomers. humanjournals.comphenomenex.com It does not require the analyte to be volatile. The separation occurs on a column packed with a chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are particularly successful for resolving a wide range of racemic compounds, including amines. mdpi.com
The choice of mobile phase, typically a mixture of a non-polar organic solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for optimizing the separation. nih.gov The different interactions between the enantiomers of 1-methoxypropan-2-amine and the chiral stationary phase result in different retention times, enabling their baseline separation and accurate determination of enantiomeric purity. nih.gov
Comparison of Chiral GC and HPLC for Amine Enantioseparation
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Principle | Partitioning between a gaseous mobile phase and a liquid/solid CSP. | Partitioning between a liquid mobile phase and a solid CSP. |
| Analytes | Volatile and thermally stable compounds; derivatization often required. | Wide range of compounds, including non-volatile and thermally labile ones. |
| Stationary Phases | Commonly cyclodextrin (B1172386) derivatives. | Polysaccharides, proteins, cyclodextrins, synthetic polymers. |
| Resolution | Generally provides high resolution and efficiency. | Highly versatile with a wide range of available CSPs. |
| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS). | UV, Diode Array Detector (DAD), Mass Spectrometry (MS). |
Chiroptical Methods for Stereochemical Characterization (e.g., Optical Rotatory Dispersion, Circular Dichroism Spectroscopy)
Chiroptical methods are based on the interaction of chiral molecules with polarized light and are fundamental for stereochemical characterization.
Optical Rotatory Dispersion (ORD)
ORD is the measurement of the optical rotation of a substance as a function of the wavelength of light. nih.govwikipedia.org A chiral molecule like this compound will rotate the plane of polarized light. The magnitude and sign of this rotation are dependent on the wavelength. researchgate.net An ORD spectrum, a plot of specific rotation versus wavelength, can provide valuable structural information. nipne.ro The curve, particularly in the vicinity of an absorption band (an effect known as the Cotton effect), is characteristic of the molecule's stereochemistry.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum is a plot of this difference (molar ellipticity) versus wavelength. Like ORD, CD is highly sensitive to the stereochemistry of a molecule. While this compound itself lacks strong chromophores in the near-UV region, derivatization with a chromophore-containing group can produce a molecule with a distinct CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum can be used to assign the absolute configuration, often by comparing the spectrum to that of related compounds with known stereochemistry or by applying empirical rules. nih.gov
Crystallographic Analysis of this compound Derivatives and Complexes
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. Since this compound is a liquid at room temperature, it must first be converted into a suitable crystalline solid.
This is typically achieved by:
Salt Formation: Reacting the amine with a chiral or achiral acid to form a crystalline salt.
Derivatization: Converting the amine into a crystalline derivative, for example, an amide or a urea.
Complexation: Forming a coordination complex with a metal ion.
Once a suitable single crystal is obtained, it is analyzed by X-ray diffraction. The diffraction pattern provides information about the arrangement of atoms in the crystal lattice. For a chiral molecule, the analysis can determine the absolute configuration without ambiguity, often by measuring anomalous dispersion effects (the Flack parameter). This technique provides precise bond lengths, bond angles, and torsional angles, offering a complete and unambiguous picture of the molecule's stereochemical identity.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| (R)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) |
| tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃) |
Future Research Directions and Emerging Paradigms for 2r 1 Methoxypropan 2 Amine
Development of Highly Efficient and Recyclable Catalytic Systems
The development of sustainable chemical processes is a paramount goal in modern synthesis, with a significant focus on creating catalysts that are not only highly active and selective but also easily recoverable and reusable. Future research involving (2R)-1-methoxypropan-2-amine is geared towards its incorporation into such recyclable catalytic systems. This chiral amine, or its derivatives, can serve as a potent chiral ligand for metal catalysts used in asymmetric synthesis. The primary challenge lies in transitioning from homogeneous systems, where the catalyst is dissolved in the reaction medium, to heterogeneous ones, where the catalyst is in a different phase, facilitating easy separation.
Key research avenues include:
Immobilization on Solid Supports: Anchoring catalysts derived from this compound onto solid supports like silica, polymers, or metal-organic frameworks (MOFs). This heterogenization is critical for catalyst recyclability.
Nanoparticle-Based Catalysts: Encapsulating metal complexes featuring ligands derived from this amine within polysiloxane or other polymeric nanoparticles. These systems combine the high activity of homogeneous catalysts with the ease of separation of heterogeneous ones.
Magnetic Nanoparticles: Grafting the chiral catalyst onto magnetic nanoparticles, allowing for simple magnetic separation from the reaction mixture after completion.
The successful development of these systems would significantly reduce waste and cost in the synthesis of enantiomerically pure compounds, a critical aspect of pharmaceutical and agrochemical manufacturing.
| Parameter | Homogeneous System (Current) | Immobilized Heterogeneous System (Future) |
|---|---|---|
| Catalyst Recovery | Difficult; often requires complex purification (e.g., chromatography) | Simple; filtration or magnetic separation |
| Recyclability | Generally not recyclable | High potential for multiple reuse cycles |
| Process Cost | High, due to catalyst loss and purification needs | Lowered, due to catalyst reuse and simplified workup |
| Product Purity | Potential for metal contamination in the final product | High purity; minimal leaching of the catalyst |
| Scalability | Challenging for large-scale industrial processes | Well-suited for both batch and continuous flow large-scale production |
Integration into Continuous Flow Chemistry and Microfluidic Reactor Systems
Continuous flow chemistry is revolutionizing chemical synthesis by offering superior control over reaction parameters, enhanced safety, and greater efficiency compared to traditional batch methods. The integration of syntheses involving this compound into flow systems represents a significant future direction. Whether used as a reactant, a chiral auxiliary, or as part of a catalytic system, its application in flow reactors can unlock substantial process improvements.
Emerging research paradigms in this area include:
Multi-step Telescoped Synthesis: Designing modular flow setups where multiple reaction steps involving the amine are performed sequentially without the need to isolate and purify intermediates. This approach drastically reduces synthesis time and waste.
Packed-Bed Reactors: Utilizing cartridges packed with immobilized catalysts derived from this compound. This allows for the continuous conversion of substrates into chiral products with easy separation.
Enhanced Process Control: Leveraging the precise control of temperature, pressure, and residence time in microfluidic reactors to maximize the yield and stereoselectivity of reactions. The high surface-area-to-volume ratio in these systems allows for rapid heat exchange, which is crucial for highly exothermic or temperature-sensitive reactions.
The adoption of flow chemistry for processes utilizing this chiral amine will enable more efficient, safer, and scalable manufacturing of fine chemicals and pharmaceuticals.
| Parameter | Traditional Batch Processing | Continuous Flow Processing |
|---|---|---|
| Heat Transfer | Inefficient, potential for localized hot spots | Highly efficient, precise temperature control |
| Mass Transfer | Often limited by stirring speed | Enhanced due to small channel dimensions and diffusion distances |
| Safety | Higher risk due to large volumes of reagents | Inherently safer due to small reactor volumes and better control |
| Reproducibility | Variable between batches | High, due to consistent automated control |
| Scalability | Complex, requires re-optimization | Simpler, achieved by running the system for longer or in parallel ("scaling out") |
Exploration of this compound in Supramolecular Chemistry and Materials Science
The unique structural features of this compound—specifically its chirality and the presence of hydrogen-bonding amine and ether groups—make it an intriguing candidate for exploration in supramolecular chemistry and materials science. This area represents a nascent but promising research direction.
Future investigations could focus on:
Chiral Self-Assembly: Using derivatives of the amine as building blocks for the spontaneous organization of complex, ordered supramolecular structures such as gels, vesicles, or nanotubes. The inherent chirality of the molecule can direct the formation of structures with a specific handedness (e.g., helical fibers).
Chiral Recognition: Developing supramolecular hosts based on this amine that can selectively bind one enantiomer of a guest molecule over the other. Such systems could be applied in chemical sensing or for the separation of racemic mixtures.
Functional Materials: Incorporating the amine into polymer backbones to create new chiral polymers. These materials could find use as chiral stationary phases in chromatography or as specialized optical materials.
This research frontier could lead to the development of advanced materials with properties that are directly controlled by the molecular-level chirality of the this compound unit.
Bio-inspired Approaches to Catalysis Utilizing this compound Frameworks
Nature's catalysts, enzymes, perform chemical transformations with unparalleled efficiency and selectivity under mild conditions. Bio-inspired catalysis seeks to mimic these natural systems to create highly effective artificial catalysts. The chiral framework of this compound provides an excellent starting point for designing catalysts that emulate the active sites of enzymes.
Future research in this domain will likely involve:
Artificial Metalloenzymes: Designing coordination complexes where a metal ion (the catalytic center) is bound to ligands derived from this compound. These ligands would be designed to create a chiral pocket around the metal, mimicking the substrate-binding site of an enzyme and thereby directing the stereochemical outcome of the reaction.
Catalysis within Supramolecular Cages: Constructing cage-like molecules from building blocks containing the amine. These cages can encapsulate substrate molecules, creating a microenvironment that promotes specific reactions, similar to how an enzyme's active site isolates reactants from the bulk solvent.
Biomimetic Oxidation/Reduction: Developing catalysts that mimic the function of oxidoreductase enzymes. For example, organometallic complexes incorporating the this compound scaffold could be designed for the selective oxidation or reduction of substrates, a common transformation in biological systems.
These bio-inspired systems aim to combine the robustness and broad applicability of traditional catalysts with the exquisite selectivity of natural enzymes.
Machine Learning and Artificial Intelligence in the Design and Optimization of this compound Applications
The integration of artificial intelligence (AI) and machine learning (ML) is set to accelerate the pace of discovery and development in chemical synthesis. For a versatile building block like this compound, these computational tools can be applied to rapidly navigate complex chemical spaces and optimize processes.
Key applications of AI/ML in this context include:
Catalyst Design and Discovery: Using ML models to predict the performance of new catalysts based on the this compound scaffold. Generative AI models can even propose novel ligand structures with optimized properties for specific chemical transformations.
Reaction Optimization: Employing algorithms, such as Bayesian optimization, to efficiently identify the optimal reaction conditions (e.g., temperature, concentration, solvent) for syntheses involving this amine. This approach can significantly reduce the number of experiments required compared to traditional methods.
Process Automation: Combining AI with automated flow chemistry platforms to create self-optimizing systems. Such platforms can continuously monitor a reaction and adjust parameters in real-time to maximize yield and selectivity, a concept that is highly applicable to the multi-step synthesis of complex molecules derived from this compound.
By leveraging the predictive power of AI, researchers can design better catalysts and processes more efficiently, accelerating the translation of laboratory discoveries into valuable industrial applications.
| AI/ML Technique | Potential Application Area | Expected Outcome |
|---|---|---|
| Response Surface Methodology (RSM) | Optimization of reaction conditions (e.g., yield, selectivity) | Identification of optimal parameters with fewer experiments |
| Bayesian Optimization | Fine-tuning complex multi-variable reaction systems | Efficient convergence on the best-performing conditions for synthesis |
| Generative Models (e.g., GANs, VAEs) | Design of novel chiral ligands and catalysts | Proposal of new molecular structures with desired catalytic properties |
| Exploratory Data Analysis (EDA) | Analysis of catalyst performance data | Identification of key descriptors that influence catalyst activity and selectivity |
Q & A
Basic: What are the key structural features and stereochemical considerations for (2R)-1-methoxypropan-2-amine?
This compound is a chiral amine with a methoxy group (-OCH₃) at position 1 and an amine (-NH₂) at position 2 of the propane backbone. The stereocenter at C2 defines the (R)-configuration, which can be confirmed via chiral chromatography or NMR analysis using chiral derivatizing agents (e.g., Mosher’s acid) . Enantiomeric purity is critical for biological activity studies, as the (S)-enantiomer may exhibit divergent properties .
Advanced: How can enantioselective synthesis of this compound be optimized for high yield and purity?
Enantioselective synthesis often employs enzymatic resolution or asymmetric catalysis. For example, lipase-mediated kinetic resolution of racemic mixtures can isolate the (R)-enantiomer, with optimization focusing on:
- Enzyme selection (e.g., Candida antarctica lipase B for improved stereoselectivity).
- Reaction conditions (pH 7–8, 25–30°C, and organic solvents like toluene to enhance enzyme stability).
- Substrate engineering (e.g., using acetyl or carbamate protecting groups to improve enzyme-substrate affinity) .
Yields >90% enantiomeric excess (ee) are achievable with iterative process refinement .
Advanced: What analytical techniques are most reliable for characterizing this compound and resolving data discrepancies?
- Chiral GC-MS or HPLC : To confirm enantiomeric purity (e.g., using β-cyclodextrin columns).
- NMR Spectroscopy : ¹H/¹³C NMR with chiral shift reagents (e.g., Eu(hfc)₃) to distinguish (R) and (S) configurations .
- HRMS : Validates molecular weight (MW = 103.15 g/mol) and detects impurities (e.g., residual solvents or byproducts) .
Discrepancies in optical rotation or retention times may arise from trace solvents or column degradation; cross-validation with multiple methods is recommended .
Basic: What are the recommended storage and handling protocols for this compound to ensure stability?
- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation of the amine group.
- Handling : Use anhydrous conditions (glovebox/Schlenk line) and avoid exposure to light or moisture, which can lead to decomposition or racemization .
- Safety : Wear nitrile gloves and eye protection due to potential skin/eye irritation (H315, H319 hazards) .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?
- In vitro receptor assays : Screen against neurotransmitter receptors (e.g., serotonin 5-HT₂C) due to structural similarities to phenethylamine derivatives .
- Molecular docking : Compare binding affinities of (R)- and (S)-enantiomers using software like AutoDock Vina.
- Metabolic stability tests : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .
Contradictory activity data between enantiomers should prompt re-evaluation of enantiomeric purity and assay conditions .
Advanced: What strategies address contradictions in reported physicochemical properties of this compound?
Discrepancies in melting points or solubility may stem from:
- Polymorphism : Characterize crystalline forms via X-ray diffraction.
- Impurity profiles : Use LC-MS to identify and quantify byproducts (e.g., methoxy degradation products).
- Solvent effects : Report solubility in standardized solvents (e.g., DMSO, water) with controlled pH .
Basic: How is the chiral configuration of this compound experimentally confirmed?
- Polarimetry : Measure optical rotation and compare to literature values for (R)-enantiomers.
- X-ray crystallography : Resolve absolute configuration via single-crystal analysis.
- Chiral derivatization : Use (R)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomers for NMR analysis .
Advanced: What catalytic systems are effective for asymmetric reductive amination to synthesize this compound?
- Transition-metal catalysts : Ru(II)-BINAP complexes for hydrogenation of imine precursors (e.g., 1-methoxypropan-2-one) with >80% ee .
- Organocatalysts : Proline-derived catalysts for stereocontrol in ketone-amine condensation.
- Continuous flow systems : Enhance reaction efficiency and scalability by optimizing residence time and temperature .
Basic: What spectroscopic signatures in IR and NMR distinguish this compound from its enantiomer?
- IR : Stretching vibrations at ~3350 cm⁻¹ (N-H), ~2820 cm⁻¹ (C-O of methoxy), and ~1600 cm⁻¹ (C-N).
- ¹H NMR : Methoxy protons at δ 3.2–3.4 ppm; chiral center protons split into distinct multiplets due to diastereotopicity .
Enantiomers exhibit identical IR and NMR spectra unless analyzed with chiral environments .
Advanced: How do solvent and temperature effects influence the racemization kinetics of this compound?
Racemization rates increase in polar aprotic solvents (e.g., DMF) and at elevated temperatures (>40°C). Kinetic studies using circular dichroism (CD) show:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
